1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Description
“1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a methoxyphenyl group and a carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods . One common method involves the N-heterocyclization of primary amines with diols . This reaction can be catalyzed by a Cp*Ir complex . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, a methoxyphenyl group, and a carbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions . For instance, they can participate in 1,3-dipolar cycloaddition reactions with electron-deficient alkenes to yield trisubstituted and tetrasubstituted pyrrolidines .Future Directions
The future directions for “1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new molecules could start by studying the binding conformation of similar compounds .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-methoxyphenyl)methyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-10-4-2-9(3-5-10)8-19-13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVJXBCXCVMAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560583 | |
Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
CAS RN |
30761-97-8 | |
Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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